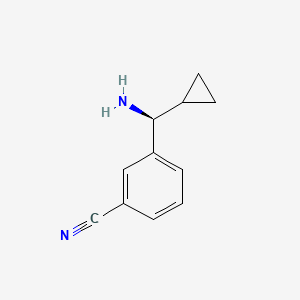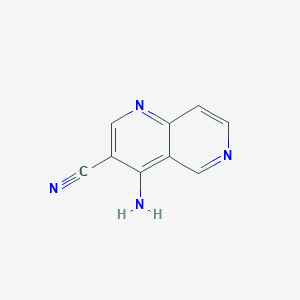
6-chloro-5,7-dihydro-4H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5,7-dihydro-4H-purin-2-amine is a chemical compound with the molecular formula C5H6ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dihydro-4H-purin-2-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-aminopurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,7-dihydro-4H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted purine derivatives are formed.
Oxidation Products: Oxidized forms of the compound, such as purine N-oxides.
Reduction Products: Reduced forms of the compound, such as dihydropurines.
Scientific Research Applications
6-chloro-5,7-dihydro-4H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent and antiviral compound.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dihydro-4H-purin-2-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.
Molecular Pathways: It can interfere with signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloroadenine: Another chlorinated purine derivative with similar chemical properties.
6-chloropurine: A closely related compound with a chlorine atom at the 6-position.
2-amino-6-chloropurine: Similar in structure but with an additional amino group.
Uniqueness
6-chloro-5,7-dihydro-4H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H6ClN5 |
|---|---|
Molecular Weight |
171.59 g/mol |
IUPAC Name |
6-chloro-5,7-dihydro-4H-purin-2-amine |
InChI |
InChI=1S/C5H6ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,4H,(H2,7,11)(H,8,9) |
InChI Key |
BBHXWJORXNTJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)




![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


